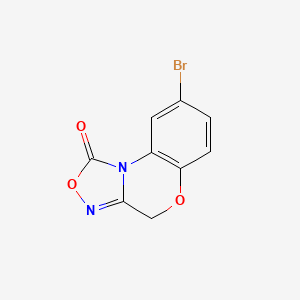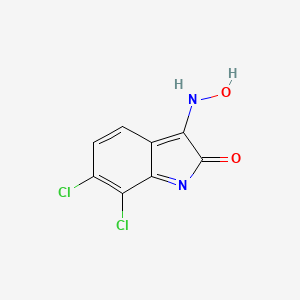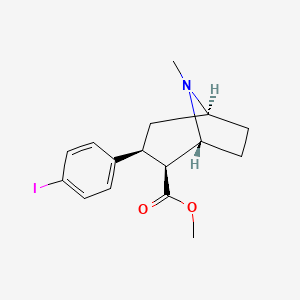
Iometopane
Overview
Description
Iometopane, also known as RTI-55, is a phenyltropane-based psychostimulant. It is primarily used in scientific research and some medical applications. This compound is a non-selective dopamine reuptake inhibitor derived from methylecgonidine. It is known for its potent effects on the dopamine and serotonin transporters, making it a valuable tool in neurochemical imaging and research .
Mechanism of Action
Target of Action
Iometopane, also known as RTI-55 or β-CIT , primarily targets the dopamine transporters (DaTs) . DaTs are located in the synapses of striatal dopaminergic neurons and play a crucial role in regulating dopamine neurotransmission by reuptaking dopamine from the synaptic cleft back into the presynaptic neuron.
Mode of Action
This compound interacts with its target, the dopamine transporters, by binding to them . This binding is reversible , allowing the compound to attach and detach from the DaTs. The binding of this compound to DaTs can be visualized using Single Photon Emission Computed Tomography (SPECT) imaging . When the iodine-123 isotope of this compound decays, it emits a gamma ray that can be detected through SPECT .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves dopamine neurotransmission. By binding to the dopamine transporters, this compound influences the reuptake of dopamine, thereby affecting the concentration of dopamine in the synapses . This can have downstream effects on various dopamine-dependent neurological processes.
Pharmacokinetics
This compound is administered intravenously, resulting in 100% absorption . Following administration, about 30% of the radioactivity is taken up by the striatum, compared to the entire brain . The compound is eliminated from the body primarily through the urine (about 60%) and feces (about 14%) within 48 hours . The half-life of this compound is approximately 13.2 hours .
Result of Action
The binding of this compound to dopamine transporters allows for the visualization of these transporters in the brain using SPECT imaging . This can aid in the diagnosis of conditions such as Parkinson’s disease and other Parkinsonian syndromes, which are characterized by the degeneration of dopaminergic neurons .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological environment, such as the patient’s renal or hepatic function, can affect the compound’s pharmacokinetics . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iometopane involves the iodination of a phenyltropane derivativeThe reaction conditions often involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for medical and research applications .
Chemical Reactions Analysis
Types of Reactions: Iometopane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the tropane skeleton.
Substitution: Halogen substitution reactions can replace the iodine atom with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium fluoride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Iometopane is widely used in scientific research, particularly in the fields of neurochemistry and medical imaging. Its primary applications include:
Dopamine Transporter Imaging: this compound is used in single-photon emission computed tomography (SPECT) to map the distribution of dopamine transporters in the brain.
Serotonin Transporter Imaging: Similar to its use in dopamine transporter imaging, this compound is also used to study serotonin transporters, providing insights into various psychiatric and neurological conditions.
Pharmacological Research: this compound serves as a tool for studying the pharmacokinetics and pharmacodynamics of dopamine and serotonin reuptake inhibitors.
Comparison with Similar Compounds
Cocaine: Like iometopane, cocaine is a dopamine reuptake inhibitor but has a broader spectrum of action and higher abuse potential.
Methylphenidate: Another dopamine reuptake inhibitor, methylphenidate is used clinically for attention deficit hyperactivity disorder (ADHD) but has a different chemical structure.
Uniqueness of this compound: this compound is unique due to its high affinity for both dopamine and serotonin transporters, making it a versatile tool for studying multiple neurotransmitter systems. Its radiolabeled forms, such as this compound I 123, are particularly valuable for non-invasive imaging studies .
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIICDNNMDMWCI-YJNKXOJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126429 | |
| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135416-43-2 | |
| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135416-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2Beta-carbomethoxy-3beta-(4-iodophenyl)tropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135416432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOMETOPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1Z7121WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


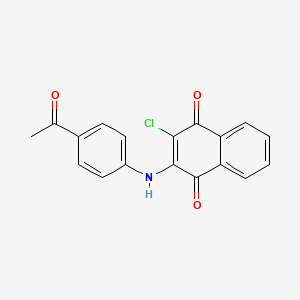
![2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680081.png)
![1-[[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B1680082.png)

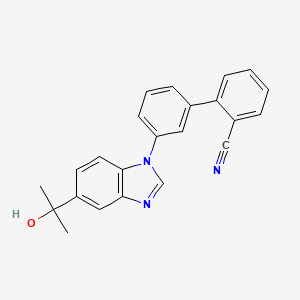
![Urea, N-(5-chloro-2-hydroxyphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B1680088.png)



